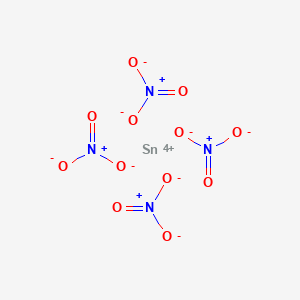![molecular formula C25H14ClN5O3 B13783463 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- CAS No. 85223-09-2](/img/structure/B13783463.png)
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- is a complex organic compound known for its vibrant color properties. It is often used in the pigment and dye industry due to its stability and intense coloration .
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-Anthracenedione and 7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazoline.
Diazotization: The 7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazoline is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 9,10-Anthracenedione under alkaline conditions to form the azo compound.
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the azo group to amines, altering the color properties of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions .
Scientific Research Applications
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to intercalate with DNA.
Industry: Widely used in the pigment and dye industry for coloring textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research .
Comparison with Similar Compounds
Similar compounds include other anthracenedione derivatives and azo compounds. Compared to these, 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- is unique due to its specific structural features, which confer distinct color properties and biological activities .
Similar Compounds
- 9,10-Anthracenedione, 1-[(5,7-dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-
- 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylsulfonyl)oxy]phenylamino]-
- 9,10-Anthracenedione, 1,4-bis(methylamino)- .
Properties
CAS No. |
85223-09-2 |
|---|---|
Molecular Formula |
C25H14ClN5O3 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
1-[(7-chloro-2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C25H14ClN5O3/c1-12-21(24-27-18-10-9-13(26)11-17(18)25(34)31(24)30-12)29-28-19-8-4-7-16-20(19)23(33)15-6-3-2-5-14(15)22(16)32/h2-11,30H,1H3 |
InChI Key |
QGBYFSCNFMMNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C=C(C=C3)Cl)C(=O)N2N1)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


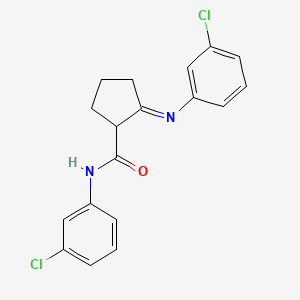
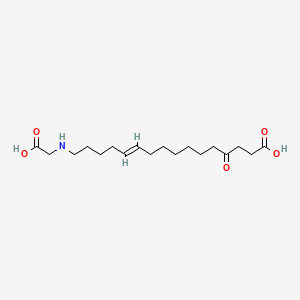
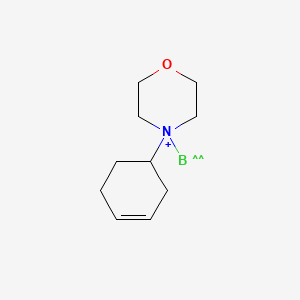
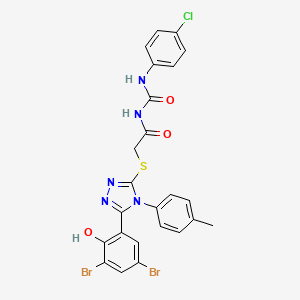

![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
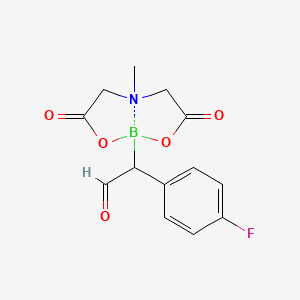
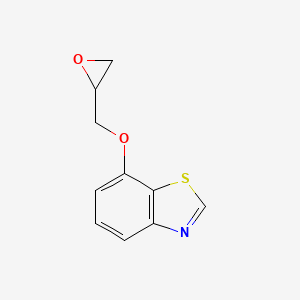

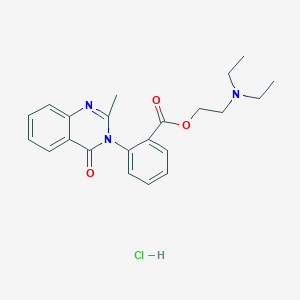
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
